1-(3-Bromo-2,6-dichlorophenyl)-2,2,2-trifluoroethanone
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Overview
Description
1-(3-Bromo-2,6-dichlorophenyl)-2,2,2-trifluoroethanone is an organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-2,6-dichlorophenyl)-2,2,2-trifluoroethanone typically involves the reaction of 3-bromo-2,6-dichlorobenzoyl chloride with trifluoroacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-2,6-dichlorophenyl)-2,2,2-trifluoroethanone undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form various oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced species.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced forms of the compound.
Scientific Research Applications
1-(3-Bromo-2,6-dichlorophenyl)-2,2,2-trifluoroethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2,6-dichlorophenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-2,6-dichlorophenyl)boronic acid
- (3-Bromo-2,6-dichlorophenyl)(pyrrolidin-1-yl)methanone
- (3-Bromo-2,6-dichlorophenyl)(ethyl)sulfane
Uniqueness
1-(3-Bromo-2,6-dichlorophenyl)-2,2,2-trifluoroethanone is unique due to the presence of trifluoromethyl group, which imparts distinct chemical and physical properties compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C8H2BrCl2F3O |
---|---|
Molecular Weight |
321.90 g/mol |
IUPAC Name |
1-(3-bromo-2,6-dichlorophenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H2BrCl2F3O/c9-3-1-2-4(10)5(6(3)11)7(15)8(12,13)14/h1-2H |
InChI Key |
KUCZBWOPJONKTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C(=O)C(F)(F)F)Cl)Br |
Origin of Product |
United States |
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